DY131, chemically known as Benzoic acid, p-hydroxy-, (p-(diethylamino)benzylidene)hydrazide, is a synthetic agonist of the Estrogen-Related Receptor gamma (ERRγ) and ERRβ. [, , , , , , , ] ERRs are members of the nuclear receptor superfamily and act as transcription factors, regulating the expression of various genes. [, , , , , ] Although referred to as "orphan receptors" due to a lack of known natural ligands, their activity can be modulated by synthetic molecules like DY131. [, , ] DY131 exhibits a high degree of selectivity for ERRγ and ERRβ, showing negligible affinity towards other nuclear receptors, including the estrogen receptors. [, , , ]
Mechanism of Action
DY131 exerts its effects by binding to and activating ERRγ and ERRβ. [, , , , , , , ] Upon ligand binding, these receptors undergo a conformational change, allowing them to interact with specific DNA sequences called Estrogen-Related Receptor Response Elements (ERREs) located in the regulatory regions of target genes. [, , ] This interaction influences the recruitment of co-activators or co-repressors, ultimately modulating the transcription of downstream genes involved in various cellular processes. [, ]
Upregulate genes involved in mitochondrial biogenesis and function, impacting trophoblast differentiation. []
Induce the expression of cell cycle inhibitors like p21 and p27, leading to cell cycle arrest and growth inhibition in prostate cancer cells. []
Promote the expression of hCYP19I.1, a key enzyme involved in estrogen synthesis, during human trophoblast differentiation. []
Applications
Investigating the Role of ERRγ in Trophoblast Differentiation: DY131 has been instrumental in understanding how ERRγ regulates trophoblast differentiation, a crucial process for successful pregnancy. Studies utilizing DY131 have revealed its role in promoting hormone production, cell fusion, and mitochondrial function in these cells. [, ]
Studying the Therapeutic Potential of Targeting ERRγ in Cancer: Research suggests that ERRγ could be a potential therapeutic target for cancer. For example, DY131 exhibited growth inhibitory effects on prostate cancer cells both in vitro and in vivo. [] Additionally, it has shown promise in suppressing the progression of esophageal squamous cell carcinoma and enhancing the efficacy of anti-PD-1 therapy. []
Examining the Role of ERRβ in Cell Cycle Regulation: DY131 has been employed to study the role of ERRβ splice variants in regulating cell cycle progression. Studies indicate that DY131 can induce cell cycle arrest in different phases depending on the specific ERRβ isoform present. [, ]
Exploring the Potential of ERRγ as a Therapeutic Target for Bone Loss: DY131 has demonstrated its ability to inhibit osteoclastogenesis (the formation of bone-resorbing cells) and protect against inflammatory bone loss in preclinical models, suggesting ERRγ as a potential therapeutic target for bone diseases. []
Related Compounds
1. Estrogen (Estrogens)* Compound Description: Estrogens are a group of steroid hormones that play a crucial role in the development and regulation of the female reproductive system. They are also involved in various other physiological processes, including bone metabolism, cardiovascular health, and cognitive function.* Relevance: While DY131 is not structurally similar to estrogens, it interacts with Estrogen Related Receptors (ERRs), which are closely related to estrogen receptors (ERs). DY131's ability to modulate ERR activity suggests a potential interplay between estrogen signaling and ERR-mediated pathways. [, , , ]
2. 3-[4-(2,4-Bis-trifluoromethylbenzyloxy)-3-methoxyphenyl]-2-cyano-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)acrylamide (XCT 790)* Compound Description: XCT 790 is a selective antagonist of ERRα. It competes with ERRα for binding to its target genes, thereby inhibiting its transcriptional activity.* Relevance: XCT 790 serves as a valuable tool to differentiate the roles of ERRα from ERRβ and ERRγ in various biological processes. By using XCT 790 alongside DY131, researchers can delineate the specific contributions of each ERR subtype. []
3. GSK4716* Compound Description: GSK4716 is another synthetic agonist for ERRγ, demonstrating similar activity to DY131 in inhibiting osteoclast formation. * Relevance: Like DY131, GSK4716 can activate ERRγ, highlighting the potential for developing ERRγ agonists as therapeutic agents for bone-related diseases. []
5. Sonic Hedgehog (SHH) Peptide* Compound Description: SHH is a signaling molecule that plays a critical role in embryonic development and tissue homeostasis. Dysregulation of the Hedgehog (Hh) signaling pathway, to which SHH belongs, is implicated in various cancers. * Relevance: Studies have shown that DY131 can inhibit the Hh signaling pathway by blocking the accumulation of Smoothened (Smo) within the primary cilium, a crucial step in Hh signal transduction. This suggests a potential role for DY131 as an Hh pathway antagonist, which could have implications for cancer treatment. []
6. Smoothened Agonist (SAG)* Compound Description: SAG is a small molecule that directly binds to and activates Smo, a key component of the Hh signaling pathway.* Relevance: DY131 and SAG exhibit opposing effects on Smo. While SAG activates Smo, DY131 inhibits its ciliary accumulation. Research suggests that DY131's inhibitory effect can be overcome by high doses of Smo agonists like SAG, indicating a potential competitive interaction. []
7. SMANT* Compound Description: SMANT is a novel Hh pathway antagonist identified through a high-content screen for compounds that block Smo ciliary translocation. * Relevance: Unlike DY131, SMANT's antagonism of Smo accumulation is less sensitive to SAG-mediated competition. Additionally, SMANT effectively inhibits an oncogenic, ligand-independent form of Smo (SmoM2) at concentrations similar to those inhibiting wild-type Smo, suggesting potential advantages over DY131 in targeting specific Smo mutations. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
DS21412020 is a Potent Antibacterial agent showing activity Against Respiratory Pathogens. DS21412020 showed in vivo activity against the experimental murine pneumonia model due to penicillin-resistant Streptococcus pneumoniae (PRSP) and favorable profiles in preliminary toxicological and nonclinical pharmacokinetic studies.
DS28120313 is a novel potent hepcidin production inhibitor. 32 (DS28120313) showed serum hepcidin-lowering effects in an interleukin-6-induced acute inflammatory mouse model.
DS-3078a is an orally bioavailable inhibitor of raptor-mTOR protein complex (TORC1) and rictor-mTOR protein complex (TORC2) with potential antineoplastic activity. TORC1/2 inhibitor DS-3078a binds to and inhibits both TORC1 and TORC2 , which may result in tumor cell apoptosis and a decrease in tumor cell proliferation. TORC1 and 2 are upregulated in some tumors and play an important role in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Taletrectinib is an orally available inhibitor of the receptor tyrosine kinases C-ros oncogene 1 (ROS1) and the neurotrophic tyrosine receptor kinase (NTRK) types 1, 2 and 3, with potential antineoplastic activity. Upon oral administration, taletrectinib binds to and inhibits ROS1 and the NTRK family members. This inhibition leads to a disruption of ROS1- and NTRK-mediated signaling and eventually inhibits the growth of tumor cells that are overexpressing ROS1 and/or NTRKs. ROS1, overexpressed in certain cancer cells, plays a key role in cell growth and survival of cancer cells. NTRK mutations or rearrangements play a key role in cancer progression.
DS-437 is a dual inhibitor of protein arginine methyltransferase 5 (PRMT5) and PRMT7 (IC50s = 5.9 and 6 μM, respectively). It is selective for PRMT5 and PRMT7 over a panel of 29 additional protein, DNA, and RNA methyltransferases at 50 μM, but also inhibits DNMT3A and DNMT3B (IC50s = 52 and 62 μM, respectively). DS-437 (2.5 and 10 μM) inhibits symmetrical arginine dimethylation of FOXP3 in HEK293T cells, as well as symmetrical arginine dimethylation of p60 and the ribonucleoproteins SmD1/D3 and SmB/B’ in MDA-MB-231 cells in a concentration-dependent manner. It inhibits the ability of regulatory T cells (Tregs) to suppress effector T cell (Teff) proliferation in vitro in human and murine Treg suppression assays. DS-437 (10 mg/kg five times per week) reduces tumor growth in a CT26Her2 murine colon cancer model when administered in combination with the anti-p185erbB2/neu antibody 4D5. DS-437 is a dual PRMT5-PRMT7 Inhibitor.
DS-7423 is an orally bioavailable inhibitor of phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor DS-7423 inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K. Consequently, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase.
DS-8587 is a DNA topoisomerase inhibitor potentially for the treatment of bacterial infection. DS-8587 significantly reduced the number of viable bacteria in a murine model of F. necrophorum-induced liver abscess. DS-8587 exhibits potent antibacterial activity against quinolone-resistant A. baumannii isolates that harbor mutations in quinolone resistance-determining regions. In the presence of the efflux pump inhibitor 1-(1-napthylmethyl)-piperazine, no significant changes were observed in the MIC for DS-8587.